![molecular formula C13H15NO5 B7803098 (4r)-1-[(苯甲氧基)羰基]-4-羟基-l-脯氨酸](/img/structure/B7803098.png)
(4r)-1-[(苯甲氧基)羰基]-4-羟基-l-脯氨酸
描述
(4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. Role in Protein Folding and Structure Due to the unique role of L-proline in the folding and structure of protein, a variety of synthetic proline analogues like Z-Hyp-OH have been developed . These analogues have been proven to be valuable reagents for studying cellular metabolism and the regulation of macromolecule synthesis in both prokaryotic and eukaryotic cells .
Industrial Use
In addition to fundamental research, L-proline analogues like Z-Hyp-OH are also useful compounds for industrial purposes . For instance, microorganisms that overproduce L-proline have been obtained by isolating mutants resistant to L-proline analogues .
Antitumor Activity
Certain L-proline analogues, which are potent inhibitors of cell growth, have been tested for their antitumor activity in tissue culture and in vivo .
Production of α,β-Unsaturated Carbonyl Compounds
α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades. Among the known methodologies, carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products .
Use in Complex Syntheses
Benzyl and carbobenzyloxy groups attached to oxygen or nitrogen are important protecting groups in many complex syntheses . The competitive catalytic debenzylation of N versus O and the hydrogenolysis of carbobenzyloxy groups in the presence of benzyloxime will be discussed .
Metabolic Engineering
Presently, trans-4-hydroxy-L-proline is mainly produced via fermentative production by microorganisms . Some recently published advances in metabolic engineering have been used to effectively construct microbial cell factories that have improved the trans-4-hydroxy-L-proline biosynthetic pathway .
作用机制
Target of Action
Z-Hyp-OH, also known as (4r)-1-[(Benzyloxy)carbonyl]-4-hydroxy-l-proline or BENZYLOXYCARBONYL-L-4-HYDROXYPROLINE, is a compound used in peptide synthesis It’s known that hydroxyproline, a related compound, plays a significant role in collagen structure and stability .
Mode of Action
It’s known that hydroxyproline, a related compound, contributes to the triple-helix structure of collagen by forming hydrogen bonds . This suggests that Z-Hyp-OH might interact with its targets in a similar manner, contributing to the stability and function of proteins.
Biochemical Pathways
Z-Hyp-OH is involved in the synthesis of peptides . In the case of hydroxyproline, it’s synthesized from proline via the action of the enzyme prolyl hydroxylase, a process that requires vitamin C . The hydroxyproline then becomes a crucial component of collagen, contributing to its unique triple-helix structure . It’s plausible that Z-Hyp-OH might be involved in similar biochemical pathways.
Pharmacokinetics
It’s known that hydroxyproline, a related compound, is well-absorbed in the gut and is largely excreted in the urine
Result of Action
Given its role in peptide synthesis , it’s likely that Z-Hyp-OH contributes to the formation and function of proteins. In the case of hydroxyproline, it’s crucial for the stability of the collagen triple helix, which in turn is essential for the structure and function of various tissues .
Action Environment
The action of Z-Hyp-OH might be influenced by various environmental factors. For instance, the synthesis of hydroxyproline from proline requires vitamin C , suggesting that the availability of this nutrient might influence the action of Z-Hyp-OH. Additionally, factors such as pH and temperature might affect the stability and efficacy of Z-Hyp-OH, as they do for many other biochemical reactions.
属性
IUPAC Name |
(2S,4R)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-MNOVXSKESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cbz-Hydroxy-L-proline | |
CAS RN |
13504-85-3 | |
| Record name | 1-(Phenylmethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13504-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl hydrogen (2S-trans)-4-hydroxypyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

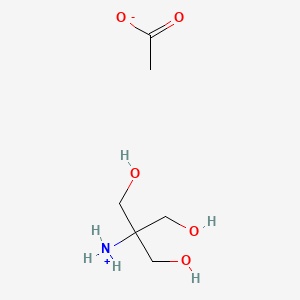



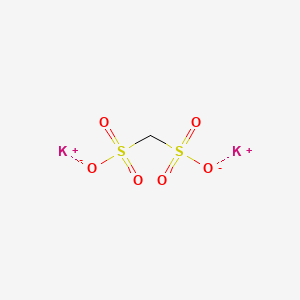
![[(2R)-1-methoxy-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B7803054.png)
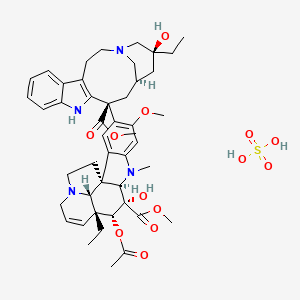

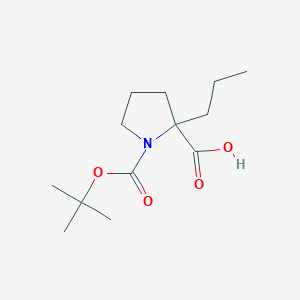
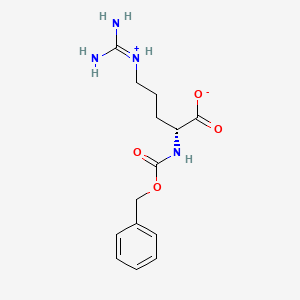
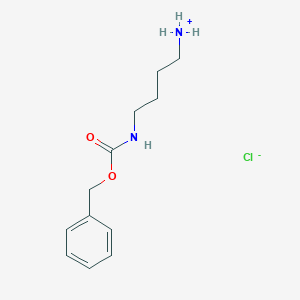
![Ruthenium(2+), bis(2,2'-bipyridine-kappaN1,kappaN1')[1-[[(4'-methyl[2,2'-bipyridin]-4-yl-kappaN1,kappaN1')carbonyl]oxy]-2,5-pyrrolidinedione]-, (OC-6-33)-, hexafluorophosphate(1-) (1:2)](/img/structure/B7803107.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-hydrazino-3-hydropyrimidin-2-one](/img/structure/B7803123.png)
![4-[(2-Acetamido-3-carboxypropanoyl)amino]-5-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B7803135.png)